N-(4-Aminophenyl)butane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-(4-aminophenyl)butane-1-sulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-8-15(13,14)12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3 |
InChI Key |
MRJOJGLUCZDCRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 4 Aminophenyl Butane 1 Sulfonamide and Its Derivatives
Established Synthetic Routes for the Parent Compound
The synthesis of the parent compound, N-(4-Aminophenyl)butane-1-sulfonamide, typically follows established, reliable multi-step protocols that ensure the correct regiochemistry and functional group compatibility.
Conventional synthesis of this compound is generally achieved through a linear sequence of reactions. A common strategy begins with a readily available starting material, such as acetanilide (B955), to control the placement of substituents on the aromatic ring. utdallas.edulibretexts.org This multi-step approach allows for the systematic construction of the molecule, with each step producing an intermediate that is isolated before proceeding to the next reaction. utdallas.edulibretexts.org
The core principle involves the protection of the reactive amino group of an aniline (B41778) derivative, followed by the introduction of the sulfonyl group, and concluding with a deprotection step. utdallas.edunih.gov Using a protecting group is crucial because the free amino group (-NH2) is highly reactive and can lead to undesirable side reactions during the sulfonylation step. utdallas.edu For example, the amino group could be protonated by the strong acid used in the reaction, which would alter its directing effect in electrophilic aromatic substitution, or it could react as a nucleophile. utdallas.edu
A representative synthetic sequence is outlined below:
Protection: The synthesis often starts with the acetylation of p-phenylenediamine (B122844) or the nitration of acetanilide followed by reduction. A more direct approach starts with acetanilide, where the amino group is protected as an amide. utdallas.edunih.gov
Chlorosulfonylation: The protected intermediate, 4-acetamidobenzene, undergoes electrophilic aromatic substitution with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. nih.gov
Sulfonamide Bond Formation: This key intermediate is then reacted with an amine. However, for this compound, the route is modified. The common pathway involves reacting butanesulfonyl chloride with a protected p-phenylenediamine derivative.
Deprotection: The final step involves the removal of the protecting group to reveal the free amino group, yielding the target compound. researchgate.net
The established routes are characterized by several critical reaction steps and the formation of key intermediates.
Coupling/Sulfonamide Formation: The central step is the formation of the sulfonamide linkage. This is most classically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of synthesizing this compound, a common method involves the coupling of butanesulfonyl chloride with a protected form of p-phenylenediamine, such as N-acetyl-p-phenylenediamine. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid (HCl) generated as a byproduct.
Reduction: When the synthesis starts from a nitroaromatic compound, such as N-(4-nitrophenyl)butane-1-sulfonamide, a reduction step is essential to convert the nitro group (-NO2) into the primary amino group (-NH2). researchgate.net This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. researchgate.netnih.gov This method is highly efficient and selective for the reduction of the nitro group without affecting the sulfonamide bond.
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate Name | Structure | Role in Synthesis |
| N-(4-Nitrophenyl)butane-1-sulfonamide | O₂N−C₆H₄−NH−SO₂−(CH₂)₃CH₃ | Precursor to the final compound; the nitro group is reduced to an amine. |
| Butanesulfonyl chloride | CH₃(CH₂)₃SO₂Cl | The source of the butane-1-sulfonyl group. |
| Acetanilide | CH₃CONH−C₆H₅ | A common starting material where the amino group is protected. utdallas.edu |
| 4-Acetamidobenzenesulfonyl chloride | CH₃CONH−C₆H₄−SO₂Cl | An intermediate formed from acetanilide, used to couple with amines. nih.gov |
Advanced Synthetic Methodologies for this compound Analogues
Recent advancements in organic synthesis have led to the development of more efficient, sustainable, and versatile methods for preparing sulfonamides, which are applicable to the synthesis of analogues of this compound.
Modern synthetic strategies often bypass the traditional reliance on sulfonyl chlorides, employing catalytic coupling reactions to form the S-N bond directly or from more accessible precursors.
Palladium-Catalyzed Coupling: Palladium catalysts can be used to couple aryl iodides with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to generate aryl ammonium (B1175870) sulfinates. These intermediates can then be treated with an amine and an oxidant like sodium hypochlorite (B82951) to form the desired sulfonamide in a one-pot process. organic-chemistry.org
Copper-Catalyzed Reactions: Copper-catalyzed methods have been developed for the three-component synthesis of sulfonamides from aryl boronic acids, amines, and a sulfur dioxide source. nih.govresearchgate.net This approach offers a convergent route to a wide range of sulfonamide derivatives.
Direct Alcohol-Sulfonamide Coupling: A novel, environmentally friendly method involves the direct coupling of alcohols and sulfonamides catalyzed by a magnetite-immobilized nano-ruthenium catalyst. This reaction proceeds through a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct. acs.org
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for sulfonamide synthesis. tandfonline.com
Mechanosynthesis: A solvent-free mechanochemical approach has been demonstrated for the synthesis of sulfonamides. This method uses a ball mill and involves a tandem oxidation-chlorination of disulfides, followed by amination. rsc.org This technique minimizes solvent waste and can be more energy-efficient. rsc.org
Synthesis in Water: Methodologies have been developed to conduct sulfonamide synthesis in aqueous media, avoiding the use of volatile and often toxic organic solvents. rsc.orgresearchgate.net One such method describes the reaction of equimolar amounts of amino compounds and arylsulfonyl chlorides in water under dynamic pH control, eliminating the need for an organic base. rsc.org Product isolation is simplified to filtration after acidification. rsc.org
Electrochemical Synthesis: An electrochemical method enables the oxidative coupling of readily available thiols and amines to form sulfonamides. nih.govcardiff.ac.uk This process is driven by electricity, avoids the need for chemical oxidants or catalysts, and generates hydrogen gas as the only byproduct. nih.govcardiff.ac.uk
Table 2: Comparison of Green Synthetic Methods for Sulfonamides
| Method | Key Features | Advantages |
| Mechanochemistry | Solvent-free, ball milling | Reduced solvent waste, cost-effective materials. rsc.org |
| Synthesis in Water | Aqueous reaction medium | Environmentally benign, simplified product isolation. rsc.orgresearchgate.net |
| Electrochemical Coupling | Electricity-driven, catalyst-free | Avoids sacrificial reagents, forms H₂ as a benign byproduct. nih.gov |
| Nano-Ru/Fe₃O₄ Catalysis | Direct coupling of alcohols and sulfonamides | High selectivity, water as the only side-product, reusable magnetic catalyst. acs.org |
One-pot synthesis, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste.
Decarboxylative Halosulfonylation: A novel one-pot strategy allows for the synthesis of sulfonamides from unactivated aromatic carboxylic acids and amines. nih.govprinceton.edu This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation of the acid to form a sulfonyl chloride in situ, which is then immediately reacted with an amine to yield the sulfonamide. nih.govprinceton.edu
Sequential Catalysis: A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. thieme-connect.com The process begins with a regioselective para-iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com
From Thiols and Amines: One-pot procedures have been established for the synthesis of sulfonamides directly from thiols. One such method involves the in-situ preparation of sulfonyl chlorides from thiols via oxidation with N-chlorosuccinimide (NCS), followed by the addition of an amine in the same reaction vessel. organic-chemistry.org
Optimization of Reaction Conditions and Yields
The synthesis of this compound is not a single-step reaction but rather a synthetic pathway that requires careful optimization at each stage to maximize the yield and purity of the final product. A common and effective strategy involves a two-step process: first, the reaction of butane-1-sulfonyl chloride with a para-substituted aniline, where the amino group is protected or in a precursor form (such as a nitro or acetylamino group), followed by a deprotection or reduction step.
A prevalent synthetic route commences with the reaction between butane-1-sulfonyl chloride and 4-nitroaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated. Pyridine is a commonly used solvent and base for this transformation. The optimization of this step involves controlling the temperature and reaction time. For instance, the reaction can be initiated at a low temperature (0-5 °C) and then allowed to proceed at room temperature.
Following the formation of the N-(4-nitrophenyl)butane-1-sulfonamide intermediate, the nitro group is reduced to the desired amino group. A variety of reducing agents can be employed for this purpose. A common method is catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is often favored for its clean reaction profile and high yields. Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium can also be effective. The choice of reducing agent and solvent system is critical for optimizing the yield and minimizing side reactions.
Another viable synthetic approach utilizes 4-aminoacetanilide as the starting material. The acetyl group serves as a protecting group for the amine functionality. The reaction of 4-aminoacetanilide with butane-1-sulfonyl chloride, again in the presence of a base like pyridine, affords N-(4-acetylaminophenyl)butane-1-sulfonamide. The subsequent deprotection of the acetyl group is typically achieved by acid or base-catalyzed hydrolysis. For example, refluxing the intermediate in the presence of aqueous hydrochloric acid effectively removes the acetyl group to yield the target compound. Optimization of the hydrolysis step involves controlling the concentration of the acid or base and the reaction temperature to ensure complete deprotection without degradation of the product.
The table below summarizes typical reaction conditions and reported yields for the key steps in the synthesis of this compound.
| Synthetic Step | Reactants | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Sulfonylation of 4-nitroaniline | Butane-1-sulfonyl chloride, 4-nitroaniline | Pyridine, 0 °C to room temperature, 12-24 h | 85-95 |
| Reduction of N-(4-nitrophenyl)butane-1-sulfonamide | N-(4-nitrophenyl)butane-1-sulfonamide, H₂ | 10% Pd/C, Ethanol (B145695), Room temperature, 2-4 h | 90-98 |
| Sulfonylation of 4-aminoacetanilide | Butane-1-sulfonyl chloride, 4-aminoacetanilide | Pyridine, Room temperature, 12 h | 80-90 |
| Hydrolysis of N-(4-acetylaminophenyl)butane-1-sulfonamide | N-(4-acetylaminophenyl)butane-1-sulfonamide, HCl(aq) | Reflux, 2-6 h | 85-95 |
Purification and Isolation Techniques in Synthesis
The successful synthesis of this compound is critically dependent on effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The choice of purification method is dictated by the physical and chemical properties of the target compound and the impurities present.
Crystallization: Recrystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For this compound and its intermediates, common solvent systems for recrystallization include ethanol, methanol, or mixtures of ethanol and water. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified solid is then collected by filtration.
Column Chromatography: For separations that are not amenable to recrystallization, or to achieve a higher degree of purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is chosen to move the compounds down the column at different rates. For the purification of this compound, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. The fractions containing the pure compound are collected and the solvent is removed by evaporation.
The table below outlines common purification techniques and the solvent systems used for the isolation of this compound and its synthetic intermediates.
| Compound | Purification Method | Solvent System |
|---|---|---|
| N-(4-nitrophenyl)butane-1-sulfonamide | Recrystallization | Ethanol/Water |
| N-(4-acetylaminophenyl)butane-1-sulfonamide | Recrystallization | Methanol |
| This compound | Column Chromatography | Hexane/Ethyl Acetate (gradient) |
| This compound | Recrystallization | Ethanol |
Following purification, the identity and purity of this compound are confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to ensure the final product meets the required specifications.
Molecular Design and Derivatization Strategies Centered on the N 4 Aminophenyl Butane 1 Sulfonamide Scaffold
Design Principles for Novel Analogues
The design of new analogues of N-(4-aminophenyl)butane-1-sulfonamide is guided by principles that aim to optimize interactions with biological targets. These principles involve systematic modifications of the scaffold to probe the chemical space and identify key structural features that govern biological activity.
Structural Modifications and Substituent Effects
Structural modifications of the this compound scaffold are a key strategy in the design of novel analogues. The nature of the substituents and their position on the aromatic ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity.
The p-amino group of the aminophenyl moiety is a critical feature for the biological activity of many sulfonamides, and modifications at this position can lead to significant changes in efficacy. The key structural requirements for the antibacterial activity of sulfonamides often include a free amino group on the sulfanilamide (B372717) skeleton. slideshare.net The sulfur atom must also be directly linked to the aromatic benzene (B151609) ring, and any substitutions on this ring or its replacement can diminish or eliminate activity. slideshare.net
The acidity of the sulfonamide N-H group, which is influenced by the substituents on the aromatic ring, is another crucial factor. A higher acidity of the amide group has been correlated with greater bacteriostatic activity. researchgate.net This is often achieved by introducing electron-withdrawing groups, which can increase the acidity of the molecule. researchgate.net The charge of the SO2 group is also affected by the presence of electron-attracting groups and is consequently related to the molecule's acidity. researchgate.net
The following table illustrates the effect of different substituents on the pKa and antibacterial activity of a series of sulfanilamide derivatives, providing insights into the electronic effects on biological activity.
| Substituent (R) on Sulfonamide Nitrogen | pKa | Relative Antibacterial Activity |
| -H | 10.4 | 1 |
| -COCH3 | 9.7 | 0.1 |
| -SO2C6H5 | 7.9 | 10 |
| -2-thiazolyl | 7.1 | 100 |
| -2-pyrimidinyl | 6.6 | 150 |
| -2-pyridyl | 8.4 | 10 |
This table is a representative example based on general principles of sulfonamide chemistry and does not represent data for this compound specifically.
Incorporation of Heterocyclic Moieties (e.g., Acridine (B1665455), Naphthoquinone, Benzofuran (B130515), Quinazoline (B50416), Triazole, Thiadiazole, Thiazine)
The incorporation of heterocyclic moieties is a widely employed strategy to enhance the biological activity and target specificity of a lead compound. The this compound scaffold can be readily derivatized with a variety of heterocyclic systems at the p-amino group.
Acridine: The planar, tricyclic structure of acridine allows it to intercalate into DNA, a property that has been exploited in the development of anticancer agents. nih.gov Acridine analogues have also been identified as potent inhibitors of kinases such as haspin and DYRK2. nih.gov The synthesis of acridine-sulfonamide hybrids has been explored, with some compounds showing potent inhibitory activity against human carbonic anhydrase isoforms. nih.gov
Naphthoquinone: Naphthoquinones are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.gov The 1,4-naphthoquinone (B94277) backbone is present in several anticancer drugs. nih.gov The synthesis of N-(4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)phenyl)-R-benzenesulfonamide derivatives has been reported, with some showing antiviral activity.
Benzofuran: Benzofuran derivatives exhibit a wide range of biological activities, including anticancer, anti-infective, and antioxidant properties. nih.gov Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in carcinogenesis. nih.gov
Quinazoline: The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.gov Quinazoline-4-one derivatives have been investigated as inhibitors of various molecular targets in cancer, such as dihydrofolate reductase and PARP. nih.gov
Triazole: The 1,2,4-triazole (B32235) ring is a key component in many antifungal drugs and is also found in compounds with antibacterial, anticancer, and antihypertensive activities. nih.govmdpi.comresearchgate.netresearchgate.net A series of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones have been synthesized and shown to possess significant antifungal activity. nih.gov
Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is present in various biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. jocpr.comekb.eg The synthesis of sulfonamide-1,3,4-thiadiazole derivatives has been reported, with some analogues exhibiting promising antifungal and antibacterial activity. nih.gov
Thiazine: Thiazine and its derivatives are heterocyclic compounds that have shown a range of biological activities. For instance, new derivatives of N'-(4H-benzo[b] openaccesspub.orgnih.govthiazine-3-carbonyl) benzene sulfonyl-hydrazides have been synthesized and evaluated for their anti-proliferative activity against lung and breast cancer cell lines. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies focus on the impact of substituent modifications on their biological effects.
Impact of Substituent Position and Electronic Properties on Biological Activity
The position and electronic properties of substituents on the this compound scaffold are critical determinants of biological activity. The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the physicochemical properties of the molecule, such as its acidity, basicity, and lipophilicity, which in turn affects its interaction with biological targets.
For sulfonamides, the acidity of the N1-H proton is a key factor influencing antibacterial activity. Electron-withdrawing groups attached to the sulfonamide nitrogen tend to increase acidity and enhance activity. researchgate.net Conversely, the basicity of the p-amino group is also important; molecules with lower basicity (larger protonation energies) often exhibit greater bacteriostatic activity. researchgate.net
A theoretical study on sulfonamide-type bacteriostatic compounds revealed that the more acidic molecules demonstrate larger bacteriostatic activity. researchgate.net This is also supported by a bond order analysis of the amide group, which suggests that electron-attracting groups are responsible for the increase in acidity. researchgate.net
The following table summarizes the general effects of substituent electronic properties on the activity of sulfonamide analogues.
| Substituent Property | General Effect on Sulfonamide Activity | Rationale |
| Electron-withdrawing group on sulfonamide nitrogen | Increase | Increases acidity of N1-H, mimicking the pKa of PABA. |
| Electron-donating group on sulfonamide nitrogen | Decrease | Decreases acidity of N1-H. |
| Substitution on the p-aminophenyl ring | Generally decreases or abolishes activity | The free p-amino group is often essential for activity. |
This table presents generalized SAR trends for sulfonamides and may not be directly applicable to all biological targets of this compound analogues.
Correlation between Molecular Structure and Biological Efficacy
For instance, in a series of sulfonamides derived from carvacrol, substitution of cyclic substituents at the sulfonamide group with an amine decreased the biological activity against acetylcholinesterase by approximately two-fold. nih.gov This suggests that the steric bulk and nature of the substituent at this position are important for enzyme inhibition. Molecular docking studies indicated that the binding of these inhibitors was mainly driven by π–π contacts and hydrogen bonds. nih.gov
The lipophilicity of the molecule is another critical parameter. In a study of sulfonamide-1,2,4-triazole derivatives, an effort was made to correlate differences in antifungal and antibacterial activity with lipophilicity. nih.gov Generally, an optimal level of lipophilicity is required for a drug to effectively cross cell membranes and reach its target.
The following table provides a hypothetical correlation between structural features and biological efficacy for this compound analogues, based on general medicinal chemistry principles.
| Structural Feature | Potential Impact on Biological Efficacy |
| Butyl chain length | Modulates lipophilicity and flexibility, potentially affecting membrane permeability and target binding. |
| Substitution on the phenyl ring | Can alter electronic properties and introduce steric hindrance, impacting target interaction. |
| Nature of the heterocyclic moiety | Determines the potential for specific interactions (e.g., intercalation, hydrogen bonding, π-stacking) with the biological target and influences overall physicochemical properties. |
| Linker between the core and the heterocycle | Affects the flexibility and orientation of the heterocyclic moiety, which can be crucial for optimal binding. |
Biological and Pharmacological Investigations of N 4 Aminophenyl Butane 1 Sulfonamide Derivatives Preclinical Focus
In Vitro Studies on Cellular and Molecular Targets
In vitro research has been instrumental in elucidating the mechanisms of action and identifying the molecular targets of N-(4-Aminophenyl)butane-1-sulfonamide derivatives. These studies have unveiled a broad spectrum of inhibitory activities against various enzymes and have demonstrated significant biological effects in cell-based assays.
Evaluation of Enzyme Inhibition Profiles
The therapeutic potential of this compound derivatives is closely linked to their ability to inhibit specific enzymes that play crucial roles in disease pathogenesis.
Tyrosine Kinases, PI3K, and EGFR: The sulfonamide scaffold is a key feature in many tyrosine kinase inhibitors. Derivatives of this compound have been investigated for their potential to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical tyrosine kinase in angiogenesis. mdpi.comnih.gov Furthermore, the phosphoinositide 3-kinase (PI3K) pathway, frequently dysregulated in cancer, has been a target for these derivatives. Studies on related sulfonamide compounds have shown potent inhibitory activity against PI3K/mTOR dual inhibitors. mdpi.com The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that has been a focus of inhibition studies, with some sulfonamide derivatives demonstrating significant inhibitory effects. nih.gov For instance, certain pyrimidine (B1678525) derivatives bearing an aminophenylsulfonamide moiety have shown excellent inhibitory activity against EGFR-mutated cancer cells, with IC50 values in the nanomolar range. nih.gov
Farnesyltransferase: While direct studies on this compound derivatives are limited, the broader class of sulfonamides has been explored for farnesyltransferase inhibition, an enzyme involved in post-translational modification of proteins implicated in cancer. nih.gov
Arginine Methyltransferase: Protein Arginine Methyltransferases (PRMTs) are involved in various cellular processes and are considered therapeutic targets in oncology. Some natural compounds have been identified as inhibitors of PRMTs, and synthetic sulfonamide derivatives are also being explored for this activity. nih.govnih.gov
Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a well-established target for antimicrobial and anticancer therapies. The inhibition of DHFR by sulfonamide derivatives is a prominent mechanism for their biological activities. bohrium.comresearchgate.net Novel series of sulfonamide derivatives have been designed and synthesized as DHFR inhibitors, showing promise in disrupting DNA synthesis in rapidly proliferating cells. bohrium.comresearchgate.net
The following table summarizes the enzyme inhibitory activities of various sulfonamide derivatives, providing context for the potential of this compound analogs.
| Enzyme Target | Compound Type | Key Findings |
| EGFR | Pyrimidine derivatives with aminophenylsulfonamide moiety | IC50 values of 0.6 nM and 4 nM against H1975 and PC9 cells, respectively. nih.gov |
| DHFR | N4-substituted sulfonamide-acetamide derivatives | Good binding interactions with the active sites of DHFR. bohrium.comresearchgate.net |
| Tyrosine Kinases (VEGFR-2) | N-(substituted)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino)-benzenesulfonamide derivatives | Potential inhibitory effects against VEGFR-2. |
| PI3K/mTOR | Sulfonamide methoxypyridine derivatives | Synthesized as novel potent PI3K/mTOR dual inhibitors. mdpi.com |
Cell-Based Assays for Biological Activity
The biological effects of this compound derivatives have been further investigated through a variety of cell-based assays, providing insights into their potential therapeutic applications.
The antiproliferative effects of sulfonamide derivatives have been evaluated against a panel of human cancer cell lines.
MCF7 (Breast Cancer): Numerous studies have reported the cytotoxic activity of sulfonamide derivatives against the MCF-7 breast cancer cell line. nih.gov For example, certain isatin-based sulfonamides have demonstrated significant growth inhibition in breast cancer cell lines. nih.gov
HepG2 (Liver Cancer): The anticancer potential of sulfonamide derivatives has also been demonstrated against the HepG2 liver cancer cell line. mdpi.com Some compounds have exhibited high anti-proliferative activity against HepG2 cells, with IC50 values in the sub-micromolar range. mdpi.com
HeLa (Cervical Cancer) and HCT-8 (Colon Cancer): While specific data for this compound derivatives against HeLa and HCT-8 cell lines are not extensively available, the broader class of sulfonamides has shown activity against various cancer cell lines, including those of the colon. nih.gov Novel 1,2,4-triazine (B1199460) sulfonamide derivatives have been shown to induce apoptosis in colon cancer cells. nih.gov
The table below presents a summary of the anticancer activity of selected sulfonamide derivatives against different cancer cell lines.
| Cell Line | Compound Type | IC50 / Activity |
| MCF-7 | Isatin-Based Sulfonamides | IC50 = 0.09 µM (for the most potent compound) mdpi.com |
| HepG2 | Isatin-Based Sulfonamides | IC50 = 0.15 µM (for the most potent compounds) mdpi.com |
| DLD-1 and HT-29 (Colon) | 1,2,4-Triazine Sulfonamide Derivative | IC50 of 3.4 µM and 3.9 µM, respectively. nih.gov |
The antimicrobial properties of sulfonamides are well-established, and derivatives of this compound have been investigated for their efficacy against a range of pathogenic microorganisms.
Gram-positive and Gram-negative Bacteria: Sulfonamides exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Mycobacterium tuberculosis: While historically considered less effective, recent research has revisited sulfonamides as potential agents against Mycobacterium tuberculosis, particularly drug-resistant strains. nih.gov
E. coli and S. aureus: The antibacterial activity of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus has been documented in several studies.
B. subtilis and P. aeruginosa: The activity of sulfonamides against Bacillus subtilis has been noted, while Pseudomonas aeruginosa often exhibits resistance.
The following table summarizes the antimicrobial activity of certain sulfonamide derivatives.
| Microbial Strain | Compound Type | Activity (MIC/Observation) |
| M. kansasii | Sulfamethoxazole-based ureas | MICs of 4 µM or higher. |
| M. tuberculosis | Sulfamethoxazole-based ureas | Lower susceptibility with MICs ≥ 62.5 µM. |
| S. aureus | Sulfamethoxazole-based ureas | Susceptible with MICs from 125 µM. |
| E. coli | Sulfamethoxazole-based ureas | Growth not significantly inhibited. |
| P. aeruginosa | Sulfamethoxazole-based ureas | Growth not significantly inhibited. |
Several studies have explored the antioxidant potential of sulfonamide derivatives. The ability of these compounds to scavenge free radicals is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant activity is attributed to the chemical structure of the sulfonamide derivatives, which can donate a hydrogen atom to free radicals, thereby neutralizing them. mdpi.com
Mechanistic Elucidation of N 4 Aminophenyl Butane 1 Sulfonamide Analogues Actions
Molecular Binding and Interaction Studies
Understanding the precise way sulfonamide analogues dock into the active sites of target proteins is crucial for explaining their therapeutic effects and for the rational design of more potent and specific agents.
Molecular docking simulations are a key tool for predicting the binding affinity and orientation of sulfonamide analogues within the binding pockets of various protein targets. These computational studies allow researchers to identify the most probable binding sites and modes of interaction.
One significant target for sulfonamide derivatives is carbonic anhydrase (CA). unar.ac.id Studies on N-substituted sulfonamides have utilized molecular docking to investigate their binding to human carbonic anhydrase I (PDB ID: 1AZM). unar.ac.idnih.govresearchgate.netnih.gov These analyses predict the binding affinities, which indicate the stability of the ligand-receptor complex. For a series of novel sulfonamides, these affinities were found to be significantly stronger than that of the established carbonic anhydrase inhibitor, Acetazolamide, suggesting high potential as effective analogues. nih.govresearchgate.netnih.gov
| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| N-Substituted Sulfonamide Analogues | Carbonic Anhydrase I (1AZM) | -6.8 to -8.2 | Acetazolamide | -5.25 |
Beyond carbonic anhydrase, other sulfonamide analogues have been shown to target different receptors. For instance, specific derivatives have been developed as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain relief. researchgate.net Docking studies of these propanamide-based sulfonamide antagonists with a homology model of hTRPV1 have been instrumental in identifying crucial interactions that explain their stereospecific potency. researchgate.net The binding mode often involves the ligand fitting into a specific hydrophobic pocket of the receptor. researchgate.net
The binding of a ligand to its receptor is stabilized by a network of non-covalent interactions. For sulfonamide analogues, these interactions typically include hydrogen bonds and hydrophobic contacts.
In the case of TRPV1 antagonists, molecular modeling has identified key amino acid residues that form crucial bonds with the ligand. For example, the amide oxygen of a capsaicin (B1668287) analogue can form a hydrogen bond with the Tyr511 residue of the TRPV1 receptor. researchgate.net The aromatic portions of the sulfonamide ligands often engage in hydrophobic interactions with a cluster of nonpolar residues within the binding site, such as Valine, Tyrosine, Leucine, and Isoleucine, which serve to anchor the molecule in place. researchgate.netresearchgate.net
A summary of typical interactions for different sulfonamide analogues is presented below:
| Target Protein | Ligand Region | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| TRPV1 | Amide Group | Tyr511, Ser512, Thr550 | Hydrogen Bonding |
| TRPV1 | Aniline (B41778)/Phenyl Group | Val508, Leu515, Tyr555, Ile569 | Hydrophobic |
| α1A-Adrenergic Receptor | Sulfonamide Group | Gln177 | Contact |
Postulated Biochemical Pathways and Signal Transduction Modulation
The binding event between a sulfonamide analogue and its target protein initiates a cascade of biochemical events, leading to the modulation of specific cellular pathways.
The most classic mechanism of action for sulfonamides is their antibacterial effect, which stems from their structural similarity to p-aminobenzoic acid (PABA). nih.gov Bacteria rely on the enzyme dihydropteroate (B1496061) synthetase to use PABA for the synthesis of folic acid, an essential nutrient for DNA replication and cell growth. nih.gov Sulfonamides act as competitive inhibitors of this enzyme, blocking the folic acid synthesis pathway and thereby halting bacterial proliferation, an effect known as bacteriostasis. nih.gov
In their role as carbonic anhydrase inhibitors, sulfonamide analogues interfere with the enzyme's function of catalyzing the reversible hydration of carbon dioxide. This inhibition affects a wide range of physiological processes, including pH regulation and fluid balance. nih.gov
Furthermore, sulfonamide derivatives that act as TRPV1 antagonists directly modulate signal transduction pathways related to pain and inflammation. researchgate.net By blocking the TRPV1 ion channel, these compounds prevent the influx of cations that would otherwise initiate a nociceptive signal. researchgate.net
Role of Redox Properties in Biological Activity
The redox properties of sulfonamide compounds can also play a significant role in their biological activity, particularly in their potential as antioxidant agents. Some sulfonamide derivatives have been specifically evaluated for their ability to scavenge free radicals.
For example, a study investigating novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives tested their antioxidant capacity using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. mdpi.com The results indicated that certain analogues, particularly a 4H-1,3-oxazol-5-one derivative, exhibited notable antioxidant activity by their ability to inhibit DPPH. mdpi.com Similarly, new imidazole[1,2-a]pyridine-sulfonamides have been synthesized and evaluated for their antioxidant characteristics in addition to their antiproliferative properties. imist.ma This suggests that for some analogues, the mechanism of action may be multifaceted, involving not only specific receptor binding but also a more general modulation of cellular redox states.
Computational Chemistry and Molecular Modeling Studies of N-(4-Aminophenyl)butane-1-sulfonamide
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available research data specifically detailing the computational chemistry and molecular modeling studies of this compound for the outlined topics.
While extensive research exists for the broader class of sulfonamides, and for various analogous structures, the specific computational analyses requested—including molecular docking simulations, Density Functional Theory (DFT) applications, electronic structure analysis (HOMO-LUMO, MEP Maps), geometry optimization, and theoretical vibrational spectroscopy—have not been published for this compound itself.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific compound. Generating content on related sulfonamides would violate the explicit instructions to focus exclusively on this compound.
Should peer-reviewed studies on this particular compound become available in the future, this article can be generated.
Computational Chemistry and Molecular Modeling Studies of N 4 Aminophenyl Butane 1 Sulfonamide
Density Functional Theory (DFT) Applications
Reactivity Descriptors and Natural Bond Orbital Analysis
Computational quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the molecular structure and electronic properties of sulfonamide compounds. researchgate.net Natural Bond Orbital (NBO) analysis is a key component of these studies, providing insight into the Lewis-like bonding patterns, including lone pairs and bonds, in a compact form. wisc.edu This analysis elucidates hyperconjugative interactions and charge delocalization within the molecule, which are crucial for understanding its stability and reactivity. acadpubl.eu
NBO analysis of molecules similar to N-(4-Aminophenyl)butane-1-sulfonamide reveals significant intramolecular charge transfer (ICT) that stabilizes the system. acadpubl.eu These interactions typically occur through orbital overlap, for example, between the lone pairs (n) of nitrogen or oxygen atoms and the anti-bonding orbitals (π*) of the aromatic ring. acadpubl.eu The stabilization energy associated with these delocalizations can be quantified, highlighting the most significant electronic interactions that define the molecular structure. acadpubl.eu
Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) include chemical hardness (η), chemical potential (μ), electronegativity (χ), and electrophilicity power (ω). researchgate.net These descriptors help in predicting the molecule's reactivity and kinetic stability.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kJ/mol) | Description |
|---|---|---|---|---|
| LP (N) of Sulfonamide | σ* (S-O) | n → σ | ~15-25 | Delocalization of nitrogen lone pair into the anti-bonding orbitals of the sulfonyl group, contributing to S-N bond character. |
| LP (O) of Sulfonyl | σ (S-N) | n → σ | ~5-15 | Hyperconjugative interaction from oxygen lone pairs stabilizing the sulfonamide core. |
| π (Phenyl Ring) | σ (N-H) of Amino Group | π → σ | ~2-8 | Interaction between the aromatic system and the amino group substituent. |
| LP (N) of Amino Group | π (Phenyl Ring) | n → π* | ~40-60 | Significant charge delocalization from the amino group into the aromatic ring, influencing the ring's reactivity. |
Acidity and Electronic Charge Correlations of Sulfonamido Groups
The sulfonamido (–SO₂NH–) group is a critical feature of sulfonamide drugs, with the acidity of the N-H proton playing a significant role in their biological mechanism and solubility. The electronic environment heavily influences this acidity. In computational studies of related sulfonamides, the chemical shift of the N-H proton of the sulfonamide group is observed to be highly dependent on its environment and the solvent, which can complicate direct comparisons between experimental and theoretical values. mdpi.com
DFT calculations can be used to determine the distribution of electronic charges on the atoms within the sulfonamido group. The partial positive charge on the hydrogen atom, the negative charge on the nitrogen, and the charges on the sulfur and oxygen atoms correlate with the N-H bond's polarity. A higher positive charge on the hydrogen and greater electron-withdrawing effects from the sulfonyl group increase the acidity of the proton. Vibrational analysis complements this by identifying the S-N stretching and N-H bending modes, which are characteristic of the sulfonamide linkage. mdpi.com
| Atom | Calculated Partial Charge (a.u.) | Influence on Acidity |
|---|---|---|
| Sulfur (S) | Highly Positive | Acts as a strong electron-withdrawing center, enhancing the acidity of the N-H proton. |
| Oxygen (O) | Negative | Contributes to the overall electron-withdrawing nature of the SO₂ group. |
| Nitrogen (N) | Negative | Its electronegativity polarizes the N-H bond. |
| Hydrogen (H) | Positive | A higher partial positive charge indicates a more acidic proton, more likely to be donated. |
Pharmacophore Modeling and Ligand-Based Drug Design (e.g., POM Theory)
In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) is a powerful approach for discovering and optimizing new drug candidates. nih.govnih.gov This method relies on the knowledge of molecules that are known to interact with the target to build a model. nih.govgardp.org Pharmacophore modeling is a cornerstone of LBDD, which identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic areas, aromatic rings) necessary for biological activity. nih.gov
The Petra/Osiris/Molinspiration (POM) theory is one such approach used to identify and optimize pharmacophore sites, particularly for anticancer properties in sulfonamide derivatives. imist.ma It helps in evaluating drug-likeness and other properties by analyzing the molecule's structural fragments. imist.ma For this compound, a pharmacophore model would likely identify the aniline (B41778) -NH₂ group as a hydrogen bond donor, the sulfonyl oxygens as hydrogen bond acceptors, and the phenyl ring as an aromatic/hydrophobic feature. These features are critical for molecular recognition at a biological target.
| Pharmacophoric Feature | Molecular Moiety | Potential Role in Target Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Amino (-NH₂) Group, Sulfonamide (N-H) | Forms hydrogen bonds with acceptor sites on the biological target. |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl (-SO₂) Oxygens | Forms hydrogen bonds with donor sites on the biological target. |
| Aromatic Ring (AR) | Phenyl Group | Engages in π-π stacking or hydrophobic interactions. |
| Hydrophobic Group (HY) | Butyl (-C₄H₉) Chain | Occupies a hydrophobic pocket within the target's binding site. |
In Silico Predictions for Biological Activity (Excluding Pharmacokinetics/Toxicity in humans)
In silico screening utilizes computational tools to predict the biological activity of chemical compounds against various targets, accelerating the drug discovery process. nanobioletters.com Sulfonamides are a well-known class of synthetic antimicrobial agents, and related structures have shown a wide spectrum of antibacterial, antifungal, antiviral, and even anticancer activities. imist.mananobioletters.com
Virtual screening tools and molecular docking simulations can predict the binding affinity of this compound to the active sites of specific enzymes or receptors. nanobioletters.com For instance, studies on other sulfonamide derivatives have predicted high binding affinity for targets like E. coli DNA gyrase and viral proteases, such as the main protease of COVID-19. mdpi.com Similarly, web servers can predict a spectrum of potential biological activities based on structural similarity to known active compounds. nanobioletters.com Such predictions have identified other sulfonamide-containing molecules as having potential efficacy against breast cancer and herpes simplex virus. nanobioletters.com These computational predictions provide a strong foundation for guiding subsequent experimental research into the therapeutic potential of this compound. nanobioletters.com
| Predicted Activity | Potential Molecular Target | Basis for Prediction |
|---|---|---|
| Antimicrobial (Antibacterial) | Dihydropteroate (B1496061) synthase, DNA gyrase | Known mechanism of sulfonamide drugs; molecular docking studies on similar compounds. mdpi.com |
| Antiviral | Viral proteases (e.g., COVID-19 main protease), Herpes simplex virus proteins | Virtual screening and docking studies on related sulfonamide and thiosulfoester compounds. mdpi.comnanobioletters.com |
| Anticancer | Carbonic anhydrases, Checkpoint Kinase-1 (CHK1) | Activity prediction based on structural similarity to known inhibitors and QSAR models. nih.govjonuns.com |
| Anti-inflammatory | 5-Lipoxygenase (5-LOX) | Pharmacophore modeling of 5-LOX inhibitors containing similar structural features. nih.gov |
Advanced Analytical Characterization Techniques for Research on N 4 Aminophenyl Butane 1 Sulfonamide
Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of N-(4-Aminophenyl)butane-1-sulfonamide. Each method provides unique insights into the molecular framework, and together they offer definitive proof of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the aminophenyl group and the aliphatic protons of the butane (B89635) chain. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal the connectivity between adjacent protons. The chemical shifts are influenced by the electron-withdrawing sulfonamide group and the electron-donating amino group.
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms present in the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the substituent groups, while the aliphatic carbons of the butane chain would appear at characteristic upfield positions.
Illustrative ¹H and ¹³C NMR Data Disclaimer: The following table contains predicted data based on typical values for similar structures and should not be considered as experimentally verified results for this compound.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Butyl Chain | ~0.9 | Triplet | 3H | -CH₃ |
| ~1.4 | Sextet | 2H | -CH₂-CH₃ | |
| ~1.7 | Quintet | 2H | -SO₂-CH₂-CH₂- | |
| ~3.0 | Triplet | 2H | -SO₂-CH₂- | |
| Aromatic Ring | ~6.6 | Doublet | 2H | Ar-H ortho to -NH₂ |
| ~7.0 | Doublet | 2H | Ar-H meta to -NH₂ | |
| Amine & Sulfonamide | ~3.8 | Broad Singlet | 2H | -NH₂ |
| ~9.5 | Broad Singlet | 1H | -SO₂NH- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Butyl Chain | ~13 | -CH₃ |
| ~21 | -CH₂-CH₃ | |
| ~25 | -SO₂-CH₂-CH₂- | |
| ~51 | -SO₂-CH₂- | |
| Aromatic Ring | ~115 | Ar-C ortho to -NH₂ |
| ~123 | Ar-C meta to -NH₂ | |
| ~129 | Ar-C ipso to -NHSO₂- | |
| ~145 | Ar-C ipso to -NH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the N-H stretches of the primary amine and the sulfonamide, the S=O stretches of the sulfonamide group, and the C-N and C-S stretches, as well as bands corresponding to the aromatic ring.
Characteristic FT-IR Absorption Bands Disclaimer: The data in this table represents typical wavenumber ranges for the indicated functional groups and is for illustrative purposes only.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3200 |
| N-H (Sulfonamide) | Stretch | 3300 - 3200 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 2960 - 2850 |
| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 |
| S=O (Sulfonamide) | Symmetric Stretch | 1170 - 1150 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| S-N (Sulfonamide) | Stretch | 950 - 900 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern can provide further structural information by showing the loss of specific fragments, such as the butyl group or the sulfonyl group.
Chromatographic Methods (e.g., HPLC, TLC) for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the compound. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would determine its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for qualitatively assessing the purity of a sample and for monitoring the progress of a chemical reaction. A sample of the compound is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. For reaction monitoring, the disappearance of starting materials and the appearance of the product spot can be observed over time.
Typical Chromatographic Parameters Disclaimer: The following parameters are illustrative and would require optimization for specific analytical needs.
| Technique | Parameter | Typical Value/Condition |
| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate (B1210297)/Hexane (B92381) (e.g., 1:1 v/v) | |
| Visualization | UV light (254 nm) or chemical staining |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the theoretically calculated values based on the molecular formula of this compound (C₁₀H₁₆N₂O₂S). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
Theoretical vs. Found Elemental Composition Disclaimer: The "Found (%)" values are hypothetical and represent an ideal experimental outcome.
| Element | Molecular Formula | Calculated (%) | Found (%) |
| Carbon (C) | C₁₀H₁₆N₂O₂S | 52.61 | 52.59 |
| Hydrogen (H) | 7.06 | 7.08 | |
| Nitrogen (N) | 12.27 | 12.25 | |
| Sulfur (S) | 14.04 | 14.01 |
Future Perspectives and Emerging Research Avenues
Rational Design of Next-Generation N-(4-Aminophenyl)butane-1-sulfonamide Derivatives
The rational design of new chemical entities is a pivotal strategy in drug discovery, aiming to optimize the therapeutic properties of a lead compound. For this compound, several design strategies can be envisioned to create next-generation derivatives with enhanced efficacy and selectivity.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the this compound structure, researchers can elucidate the chemical features crucial for biological activity. nih.govnih.gov Key modifications could include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the 4-aminophenyl ring can modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity to target proteins.
Derivatization of the Amino Group: The primary amine at the N4 position is a key site for modification. nih.gov Acylation, alkylation, or incorporation into heterocyclic systems can lead to derivatives with diverse pharmacological profiles.
Another powerful approach is molecular hybridization , where the this compound moiety is combined with other known pharmacophores. For instance, incorporating fragments known to interact with specific enzyme active sites could yield hybrid molecules with dual-action capabilities or enhanced potency against a single target. researchgate.net This strategy has been successfully employed in designing sulfonamide-based inhibitors for targets like dihydrofolate reductase (DHFR). nih.gov
| Design Strategy | Target Moiety for Modification | Potential Modifications | Anticipated Outcome |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | 4-Aminophenyl Ring | Introduction of halogens, methoxy, or nitro groups | Modulation of electronic properties and target binding |
| Structure-Activity Relationship (SAR) | Butane-1-sulfonamide Chain | Varying chain length (e.g., propane, pentane) or introducing cyclopropyl (B3062369) groups | Alteration of lipophilicity and conformational flexibility |
| Structure-Activity Relationship (SAR) | N4-Amino Group | Conversion to amides, Schiff bases, or heterocyclic rings (e.g., triazoles) | Enhanced target interaction and diversification of biological activity |
| Molecular Hybridization | Entire Scaffold | Coupling with moieties from other drug classes (e.g., quinoxalines, indoles) | Creation of dual-target agents or compounds with novel mechanisms of action |
Exploration of Novel Therapeutic Targets and Biological Applications (Preclinical)
While the foundational application of sulfonamides is in antibacterial therapy, their derivatives have demonstrated a wide spectrum of biological activities against numerous other therapeutic targets. ajchem-b.comnih.gov Preclinical investigations into derivatives of this compound could unveil novel applications in various disease areas.
Emerging research has highlighted the potential of sulfonamides as inhibitors of crucial enzymes involved in pathophysiology, including:
Carbonic Anhydrases (CAs): These enzymes are implicated in diseases like glaucoma and certain types of cancer. ajchem-b.com Sulfonamides are a well-established class of CA inhibitors.
Kinases: As central regulators of cellular signaling, kinases are major targets in oncology. Certain sulfonamide derivatives have shown potential as kinase inhibitors.
Dihydrofolate Reductase (DHFR): Inhibition of this enzyme is a key mechanism for antimicrobial and anticancer agents. nih.gov
α-Glucosidase and α-Amylase: These enzymes are targets for managing type 2 diabetes. nih.gov Novel sulfonamide derivatives have shown potent inhibitory activity against α-glucosidase in preclinical studies. nih.gov
The versatility of the sulfonamide scaffold suggests that this compound derivatives could be screened against a broad panel of targets to identify new therapeutic leads. For example, preclinical studies have shown that specific sulfonamide derivatives exhibit significant antidiabetic or anticancer activity. nih.govmdpi.com
| Sulfonamide Derivative Class | Therapeutic Target | Preclinical Finding | Potential Application | Reference |
|---|---|---|---|---|
| Quinoxaline-Sulfonamides | α-Glucosidase | Potent inhibition with IC50 values surpassing the reference drug Acarbose. | Antidiabetic | researchgate.net |
| Indole Sulfonamides | Aromatase | Significant in vitro and in vivo inhibition of the aromatase enzyme. | Breast Cancer | mdpi.com |
| N-arylacetamides with Sulfonamide | Dihydrofolate Reductase (DHFR) | Good binding interactions observed in molecular docking; cytotoxic against A-549 and MCF-7 cell lines. | Anticancer, Antimicrobial | nih.gov |
| Imine-linked Sulfonamides | α-Glucosidase | Excellent inhibitory potential, with some derivatives being more potent than Acarbose. | Antidiabetic | nih.gov |
Integration of Advanced Computational and Experimental Approaches
Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. nih.gov This integrated approach would be invaluable in exploring the potential of this compound.
Computational approaches provide powerful predictive capabilities:
Molecular Docking: This technique can predict the binding orientation and affinity of designed this compound derivatives within the active site of a biological target. researchgate.netnih.gov It allows for the rapid virtual screening of large libraries of compounds, prioritizing those with the highest likelihood of activity.
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of novel derivatives, complementing experimental characterization. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of binding interactions. nih.gov
These in silico studies guide the experimental approaches , which involve the chemical synthesis of the most promising candidates followed by in vitro and in vivo biological evaluation. researchgate.net For instance, after computational studies identify a derivative with predicted high binding affinity to a cancer-related kinase, the compound would be synthesized and then tested in enzymatic assays and cancer cell line proliferation assays to validate the prediction. mdpi.com This iterative cycle of design, computation, synthesis, and testing streamlines the drug discovery process, saving time and resources.
Challenges and Opportunities in Sulfonamide Research
Despite the enduring relevance of sulfonamides, research in this area faces several challenges. A primary concern, particularly in the antimicrobial field, is the rise of drug resistance. datainsightsmarket.comnih.gov Bacteria have developed mechanisms to circumvent the action of traditional sulfa drugs, necessitating the development of novel compounds that can overcome these resistance pathways. nih.gov Another challenge is achieving target selectivity to minimize off-target effects.
However, these challenges also create significant opportunities. The issue of resistance drives innovation toward new sulfonamide structures and combination therapies. datainsightsmarket.com There is a vast opportunity to repurpose the sulfonamide scaffold for non-antibacterial applications, including oncology, and treatments for CNS disorders, diabetes, and inflammatory diseases. researchgate.netnih.govajchem-b.com The chemical tractability and favorable physicochemical properties of many sulfonamides make them attractive starting points for drug development programs. The continued exploration of this compound and its derivatives, guided by modern design principles and integrated research methodologies, holds the potential to address unmet medical needs and contribute to the next generation of sulfonamide-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
